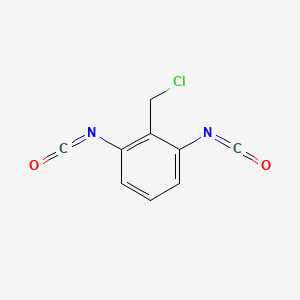
Quinolinium, 6-bromo-1,2-dimethyl-, iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolinium, 6-bromo-1,2-dimethyl-, iodide is a chemical compound that belongs to the quinolinium family Quinolinium compounds are known for their aromatic heterocyclic structure, which consists of a benzene ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 6-bromo-1,2-dimethyl-, iodide typically involves the quaternization of 6-bromo-1,2-dimethylquinoline with an iodide source. One common method is to react 6-bromo-1,2-dimethylquinoline with methyl iodide in an appropriate solvent under reflux conditions. The reaction proceeds through the formation of a quaternary ammonium salt, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Quinolinium, 6-bromo-1,2-dimethyl-, iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, where the bromine or nitrogen atoms may undergo oxidation or reduction.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thioether derivative, while oxidation may produce a quinolinium N-oxide.
科学研究应用
Quinolinium, 6-bromo-1,2-dimethyl-, iodide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various quinolinium derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Quinolinium, 6-bromo-1,2-dimethyl-, iodide involves its interaction with molecular targets, such as enzymes or receptors. The bromine and iodine atoms in the structure may enhance its binding affinity and specificity. The compound can interfere with biological pathways, leading to its observed effects. For example, it may inhibit enzyme activity or disrupt cellular processes, contributing to its antimicrobial or anticancer properties.
相似化合物的比较
Similar Compounds
- Quinolinium, 6-chloro-1,2-dimethyl-, iodide
- Quinolinium, 6-fluoro-1,2-dimethyl-, iodide
- Quinolinium, 6-bromo-1,2-dimethyl-, chloride
Uniqueness
Quinolinium, 6-bromo-1,2-dimethyl-, iodide is unique due to the presence of both bromine and iodine atoms, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different halogens, it may exhibit distinct properties and applications, making it a valuable compound for research and industrial use.
属性
CAS 编号 |
59105-86-1 |
|---|---|
分子式 |
C11H11BrIN |
分子量 |
364.02 g/mol |
IUPAC 名称 |
6-bromo-1,2-dimethylquinolin-1-ium;iodide |
InChI |
InChI=1S/C11H11BrN.HI/c1-8-3-4-9-7-10(12)5-6-11(9)13(8)2;/h3-7H,1-2H3;1H/q+1;/p-1 |
InChI 键 |
IPHQJLDZDIFJEN-UHFFFAOYSA-M |
规范 SMILES |
CC1=[N+](C2=C(C=C1)C=C(C=C2)Br)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide](/img/structure/B14601727.png)


![1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso-](/img/structure/B14601745.png)




![1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601770.png)



